chemical structure and properties of 2-chloro-N-(2-sulfamoylphenyl)acetamide
chemical structure and properties of 2-chloro-N-(2-sulfamoylphenyl)acetamide
An In-Depth Technical Guide to 2-chloro-N-(4-sulfamoylphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-(4-sulfamoylphenyl)acetamide, a sulfonamide-containing organic compound. While the primary query focused on the 2-sulfamoylphenyl isomer, publicly available scientific data predominantly pertains to the 4-sulfamoylphenyl isomer (CAS 14949-01-0). This document therefore centers on the latter, detailing its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. The guide also explores the broader context of sulfonamides in medicinal chemistry, suggesting potential avenues for research and application for this class of compounds. Methodologies for synthesis and characterization are presented to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule.
Introduction and Chemical Identity
2-chloro-N-(4-sulfamoylphenyl)acetamide belongs to the sulfonamide class of compounds, which are noted for their diverse biological activities.[1] The core structure consists of a central phenyl ring substituted with a sulfamoyl group (-SO₂NH₂) and an N-linked 2-chloroacetamide group. This combination of a reactive chloroacetamide moiety and a biologically active sulfonamide group makes it a molecule of interest for further investigation in medicinal and synthetic chemistry.[2]
Molecular Structure and Identifiers
The structural representation and key chemical identifiers for 2-chloro-N-(4-sulfamoylphenyl)acetamide are summarized below.
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IUPAC Name: 2-chloro-N-(4-sulfamoylphenyl)acetamide
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Molecular Weight: 248.69 g/mol [3]
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Canonical SMILES: C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)N[6]
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InChI Key: WBDDNKFSVVIFOG-UHFFFAOYSA-N[6]
Physicochemical and Predicted Properties
A summary of the known and predicted physicochemical properties of 2-chloro-N-(4-sulfamoylphenyl)acetamide is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.
Table 1: Physicochemical Properties of 2-chloro-N-(4-sulfamoylphenyl)acetamide
| Property | Value | Source |
| Molecular Weight | 248.69 g/mol | [3] |
| Monoisotopic Mass | 248.00224 Da | [6] |
| XlogP (Predicted) | 0.6 | [6] |
| Hydrogen Bond Donors | 2 | ChemAxon |
| Hydrogen Bond Acceptors | 3 | ChemAxon |
| Rotatable Bonds | 3 | ChemAxon |
| Topological Polar Surface Area (TPSA) | 89.3 Ų | ChemAxon |
Synthesis and Experimental Protocols
The synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide typically involves the acylation of sulfanilamide (4-aminobenzenesulfonamide) with chloroacetyl chloride. This reaction is a standard method for forming an amide bond between an amine and an acyl chloride.
Synthetic Pathway
The general synthetic scheme is illustrated below. The reaction proceeds by nucleophilic acyl substitution where the amino group of sulfanilamide attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Caption: General synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide.[1]
Materials:
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Sulfanilamide
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Chloroacetyl chloride
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Tetrahydrofuran (THF), anhydrous
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Pyridine or other suitable base
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Ethyl acetate
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Deionized water
Procedure:
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Dissolve sulfanilamide in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Cool the reaction mixture to 0 °C using an ice bath.
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Slowly add chloroacetyl chloride dropwise to the stirred solution. A base such as pyridine can be added to neutralize the HCl byproduct.
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Allow the reaction to stir at 0 °C for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
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After completion, the reaction mixture may be warmed to room temperature.
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The solvent is removed under reduced pressure (in vacuo).
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The resulting solid is then redissolved in a suitable solvent like ethyl acetate and washed with water to remove any water-soluble impurities.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
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The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-chloro-N-(4-sulfamoylphenyl)acetamide.
Spectroscopic and Structural Characterization
The structure of 2-chloro-N-(4-sulfamoylphenyl)acetamide has been confirmed by various analytical techniques, including X-ray crystallography.
X-ray Crystallography
Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of the molecule.[1]
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The benzene ring and the amido (-NHCO-) plane form a dihedral angle of approximately 4.1°.[1]
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Intermolecular N-H···O hydrogen bonds are present in the crystal lattice, which helps to stabilize the crystal structure.[1]
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The S=O bond distances are in the normal range, and the O=S=O bond angle is approximately 118.38°.[1]
The crystal structure data indicates a relatively planar conformation of the core structure, which can be important for its interaction with biological targets.
Predicted Spectroscopic Data
¹H NMR (Predicted):
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Aromatic protons: Signals expected in the range of 7.5-8.0 ppm.
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-CH₂- protons: A singlet is expected around 4.3 ppm.
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-NH- (amide) proton: A broad singlet, typically downfield (>8.5 ppm).
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-NH₂ (sulfamoyl) protons: A broad singlet.
¹³C NMR (Predicted):
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Carbonyl carbon: Signal expected around 165 ppm.
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Aromatic carbons: Signals in the range of 120-145 ppm.
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-CH₂- carbon: Signal around 45 ppm.
Mass Spectrometry:
Predicted collision cross-section (CCS) values have been calculated for various adducts, which can aid in identification by ion mobility-mass spectrometry.[6]
Potential Applications and Biological Context
The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[1] The presence of this group in 2-chloro-N-(4-sulfamoylphenyl)acetamide suggests potential for biological activity.
Rationale for Interest in Drug Discovery
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Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[1] Inhibition of these enzymes has therapeutic applications in glaucoma, epilepsy, and cancer.[1]
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Anticancer Potential: Some novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines.[7] The acetamide moiety can be modified to explore structure-activity relationships.[7]
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COX-II Inhibition: Acetamide derivatives of known COX-II inhibitors have been explored to develop new anti-inflammatory agents.[8] The N-phenylacetamide scaffold is a common feature in such compounds.
The chloroacetamide group is a reactive electrophile that can potentially form covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins. This property could be exploited for the design of targeted covalent inhibitors.
Safety and Handling
Detailed toxicological data for 2-chloro-N-(4-sulfamoylphenyl)acetamide is not available. However, based on the constituent functional groups, certain precautions should be taken.
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Chloroacetamide Moiety: Chloroacetamide itself is considered toxic if swallowed and may cause skin sensitization.[9][10][11][12] It is also an irritant to the eyes and skin.[9]
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General Handling: Standard laboratory safety practices should be followed when handling this compound. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5] Handling should be performed in a well-ventilated area or a chemical fume hood.[5][13]
A full safety data sheet (SDS) should be consulted before handling this chemical.
Conclusion
2-chloro-N-(4-sulfamoylphenyl)acetamide is a sulfonamide derivative with potential for further investigation in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its chemical identity, properties, synthesis, and structural characterization based on available data. The presence of both a sulfonamide group and a reactive chloroacetamide moiety suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its biological activity and potential applications.
References
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PubChemLite. 2-chloro-n-(4-sulfamoylphenyl)acetamide (C8H9ClN2O3S). [Link]
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PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]
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Pawar, C. D., Sarkate, A. P., Karnik, K. S., & Shinde, D. B. (2019). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(9), 935-941. [Link]
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Pharmaffiliates. N-(4-Chloro-2-sulfamoylphenyl)acetamide. [Link]
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Semantic Scholar. Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. [https://www.semanticscholar.org/paper/Synthesis-and-evaluation-of-%5BN-(Substituted-Pawar-Sarkate/8b5a3e1b7f0c8d1c7d7e3e4a9e8b7f5a2e1e0d3c]([Link]
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Al-Ostath, A. I., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). [Link]
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